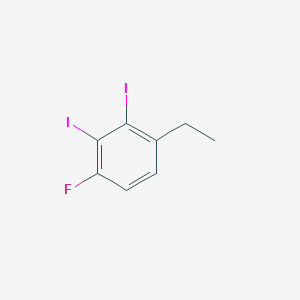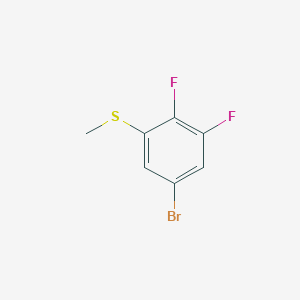
(5-Bromo-2,3-difluorophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2,3-difluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C7H5BrF2S It is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-difluorophenyl)(methyl)sulfane typically involves the reaction of 5-bromo-2,3-difluorophenol with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-Bromo-2,3-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated phenyl derivatives.
科学的研究の応用
(5-Bromo-2,3-difluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (5-Bromo-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
- (5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane
- (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane
- (3-(benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane
Uniqueness
(5-Bromo-2,3-difluorophenyl)(methyl)sulfane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic properties. This makes it a valuable compound for studying the effects of halogenation on chemical reactivity and biological activity.
特性
分子式 |
C7H5BrF2S |
|---|---|
分子量 |
239.08 g/mol |
IUPAC名 |
5-bromo-1,2-difluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrF2S/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChIキー |
RMHSOBYXQFYIJX-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=CC(=C1F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



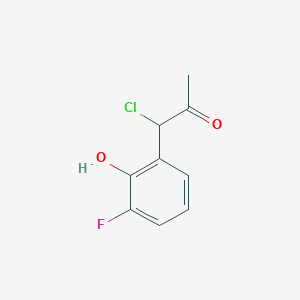
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)

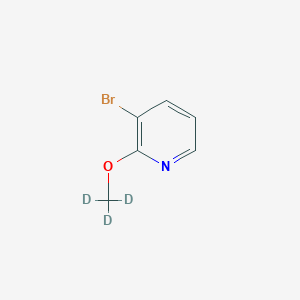
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)

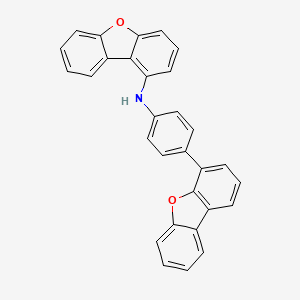
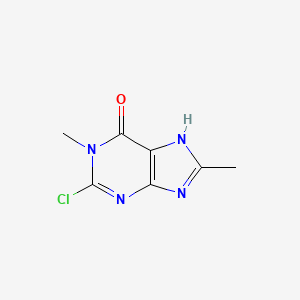
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)

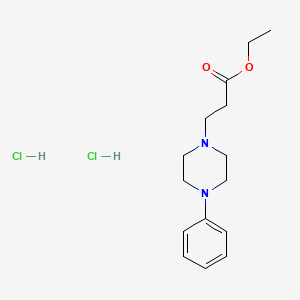
![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
